molecular formula C14H8ClF3O2 B6363458 6-Chloro-2-(4-trifluoromethylphenyl)benzoic acid CAS No. 1261493-08-6

6-Chloro-2-(4-trifluoromethylphenyl)benzoic acid

Cat. No.: B6363458
CAS No.: 1261493-08-6
M. Wt: 300.66 g/mol
InChI Key: UIISFDIWYLVHEQ-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-trifluoromethylphenyl)benzoic acid is a highly complex chemical compound known for its multifaceted properties, making it valuable in various scientific research fields. This compound is characterized by the presence of a chloro group and a trifluoromethylphenyl group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-trifluoromethylphenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied in forming carbon–carbon bonds due to its mild and functional group-tolerant conditions. The process involves the use of organoboron reagents, which are stable and environmentally benign .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity, using catalysts such as palladium and bases like potassium carbonate. The reaction is typically carried out in an inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

6-Chloro-2-(4-trifluoromethylphenyl)benzoic acid is used in diverse scientific research applications due to its unique properties. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals and as a probe for studying biological pathways. In industry, it is utilized in the production of advanced materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism by which 6-Chloro-2-(4-trifluoromethylphenyl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The chloro and trifluoromethylphenyl groups enhance its reactivity, allowing it to participate in various chemical reactions. The pathways involved often include the activation of specific enzymes or receptors, leading to the desired chemical transformation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(4-trifluoromethylphenyl)benzoic acid
  • 4-(Trifluoromethyl)benzaldehyde

Uniqueness

Compared to similar compounds, 6-Chloro-2-(4-trifluoromethylphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high specificity and reactivity .

Properties

IUPAC Name

2-chloro-6-[4-(trifluoromethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3O2/c15-11-3-1-2-10(12(11)13(19)20)8-4-6-9(7-5-8)14(16,17)18/h1-7H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIISFDIWYLVHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691172
Record name 3-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261493-08-6
Record name 3-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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